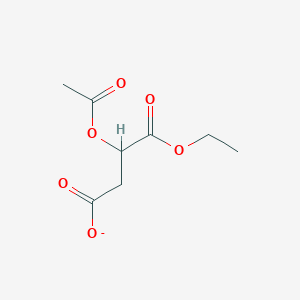

Butanedioic acid, (acetyloxy)-, 1-ethyl ester

Overview

Description

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Scientific Research Applications

Pharmacokinetics and Conversion in the Body : Butanediol 1,4 (BD 1,4) and 4-hydroxybutyric ethyl ester (ethyl-4-HB) are transformed in the body into 4-hydroxybutyric acid (4-HB), a pharmacologically active principle (Vree, Dalen, Kleijn, & Gimbrère, 1978).

Chemical Analysis and Derivatives : The compound has been analyzed using gas chromatograph-mass spectrometry, identifying several compounds including 2-acetyl-hexanoic acid ethyl ester as a main yield (Ming, 2007).

Production from Glucose Fermentation : It can be produced from glucose fermentation products and converted to 1,3-butadiene through esterification and pyrolysis steps, with significant selectivity for certain compounds (Baek, Kim, Kim, Lee, & Yi, 2014).

Synthesis in Polymer Chemistry : The compound has been synthesized and used in polymer chemistry, like in the synthesis of perfumery compounds and in the preparation of poly(ester-anhydride)s (Zhou, 2005; Korhonen & Seppälä, 2001)(https://consensus.app/papers/synthesis-polyesteranhydrides-based-polyϵcaprolactone-korhonen/0b461a21cee0530a966dfeca2a0bfaa1/?utm_source=chatgpt).

Environmental Applications : It's involved in the biodegradation patterns of certain pollutants, such as the degradation of di(2-ethylhexyl) phthalate by Fusarium culmorum (González-Márquez, Loera-Corral, Santacruz-Juárez, Tlécuitl-Beristain, García-Dávila, Viniegra-González, & Sánchez, 2019).

Biotechnological Production : Engineered strains of bacteria such as Cupriavidus necator H16 have been developed for the autotrophic production of (R)-1,3-butanediol, a compound related to butanedioic acid, (acetyloxy)-, 1-ethyl ester (Gascoyne, Bommareddy, Heeb, & Malys, 2021).

Alternative Routes in Organic Synthesis : Enzymatic routes have been explored for synthesizing related compounds like (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate, demonstrating the versatility and potential applications in organic synthesis (Zaccone, Venturi, Giovannini, Trapella, Narducci, Fournier, & Fantinati, 2020).

Mechanism of Action

Mode of Action

It’s known that similar compounds can undergo oxidation reactions . The oxidation of these compounds is a second-order reaction, first-order each in oxidant and substrate .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including oxidation reactions .

properties

IUPAC Name |

3-acetyloxy-4-ethoxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRJIGDJYRCMY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50758241 | |

| Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92828-47-2 | |

| Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)

![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)

![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)

![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)